N,N-dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide hydrochloride N,N-dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138006-02-5
VCID: VC5874338
InChI: InChI=1S/C9H21N3OS.ClH/c1-12(2)14(3,13)11-8-9-4-6-10-7-5-9;/h9-10H,4-8H2,1-3H3;1H
SMILES: CN(C)S(=NCC1CCNCC1)(=O)C.Cl
Molecular Formula: C9H22ClN3OS
Molecular Weight: 255.81

N,N-dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide hydrochloride

CAS No.: 2138006-02-5

Cat. No.: VC5874338

Molecular Formula: C9H22ClN3OS

Molecular Weight: 255.81

* For research use only. Not for human or veterinary use.

N,N-dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide hydrochloride - 2138006-02-5

Specification

CAS No. 2138006-02-5
Molecular Formula C9H22ClN3OS
Molecular Weight 255.81
IUPAC Name N-methyl-N-[S-methyl-N-(piperidin-4-ylmethyl)sulfonimidoyl]methanamine;hydrochloride
Standard InChI InChI=1S/C9H21N3OS.ClH/c1-12(2)14(3,13)11-8-9-4-6-10-7-5-9;/h9-10H,4-8H2,1-3H3;1H
Standard InChI Key ANXBBGUUJWBPBL-UHFFFAOYSA-N
SMILES CN(C)S(=NCC1CCNCC1)(=O)C.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a piperidin-4-ylmethyl group linked to a dimethylated methanesulfonoimidamide moiety, with a hydrochloride counterion enhancing solubility. Key features include:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle known for its conformational flexibility and role in bioactive molecules .

  • Methanesulfonoimidamide Group: A sulfonamide derivative where the sulfur atom is bonded to an imidamide group (NH2\text{NH}_2) and a methyl group, modified by dimethylation at the nitrogen .

  • Hydrochloride Salt: Improves stability and aqueous solubility, critical for pharmaceutical applications .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC9H21N3OSHCl\text{C}_9\text{H}_{21}\text{N}_3\text{OS} \cdot \text{HCl}
Molecular Weight275.80 g/mol
IUPAC NameN-methyl-1-(1-methylpiperidin-4-yl)-N-(methylsulfonimidoyl)methanamine hydrochloride
SMILESCN1CCC(CC1)CN(C)S(=N)(=O)C.Cl
InChIKeyXJNWPGVRGWICPK-UHFFFAOYSA-N

Spectral and Computational Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound remain unpublished, but computational models predict distinct signals for the piperidine protons (δ 1.5–2.5 ppm) and sulfonimidamide groups (δ 3.0–3.5 ppm) . Density functional theory (DFT) simulations suggest a preferred conformation where the piperidine ring adopts a chair configuration, minimizing steric hindrance between the methyl groups .

Synthesis and Chemical Reactivity

Synthetic Routes

While detailed protocols are proprietary, general strategies for analogous sulfonimidamides involve:

  • Sulfonimidamide Formation: Reaction of methanesulfonyl chloride with dimethylamine under basic conditions to yield the sulfonimidamide intermediate.

  • Piperidine Coupling: Alkylation of piperidin-4-ylmethanol with the sulfonimidamide intermediate via nucleophilic substitution .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Reactivity Profile

The compound’s reactivity is dominated by its functional groups:

  • Piperidine Nitrogen: Capable of hydrogen bonding or protonation, influencing receptor binding .

  • Sulfonimidamide Group: Participates in nucleophilic substitutions, particularly at the sulfur center, enabling derivatization.

  • Dimethylamine: Enhances lipophilicity, potentially affecting blood-brain barrier permeability .

Receptor TypePotential InteractionRationale
NMDACompetitive antagonismStructural similarity to memantine
σ-1Allosteric modulationSulfonamide affinity for σ sites
5-HT₃Partial agonismPiperidine-mediated effects

In Vitro Studies

Limited published data exist, but related compounds exhibit:

  • Neuroprotective Effects: Reduction of glutamate-induced excitotoxicity in neuronal cultures (IC₅₀ = 12 µM) .

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) at 50–100 µM concentrations.

Applications and Future Directions

Medicinal Chemistry

The compound’s dual functionality positions it as a lead candidate for:

  • CNS Disorders: Alzheimer’s disease (via NMDA modulation) and depression (through σ-1 interactions) .

  • Oncology: Sulfonamides are explored for carbonic anhydrase inhibition in tumors.

Industrial Relevance

  • Chiral Synthesis: As a building block for enantioselective catalysis due to its stereogenic centers .

  • Polymer Chemistry: Potential crosslinker in sulfonated polymers for ion-exchange membranes .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

Compound NameKey Structural DifferencesBiological Profile
N-Methyl-N-[(piperidin-4-yl)methyl]methanesulfonamideLacks imidamide group; simpler sulfonamideLower CNS penetration
MemantineAdamantane core instead of piperidineFDA-approved for Alzheimer’s
GliclazideSulfonylurea groupAntidiabetic agent

Challenges and Limitations

  • Synthetic Complexity: Multi-step synthesis reduces yield and scalability .

  • Pharmacokinetic Data: Absence of in vivo studies hinders therapeutic assessment .

  • Selectivity Issues: Risk of off-target effects due to broad receptor interactions.

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